![molecular formula C23H24F2 B12555179 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene CAS No. 151105-71-4](/img/structure/B12555179.png)
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a phenyl ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylcyclohexyl Group: This step involves the Friedel-Crafts alkylation reaction, where the propylcyclohexyl group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has several scientific research applications:
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Liquid Crystal Technology: Employed in the formulation of liquid crystal displays (LCDs) due to its ability to modulate light.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Environmental Science: Studied for its behavior and fate in the environment, particularly its persistence and bioaccumulation.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific sites on proteins, altering their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-butylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Uniqueness
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and liquid crystal technology.
Propiedades
Número CAS |
151105-71-4 |
|---|---|
Fórmula molecular |
C23H24F2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,3-difluoro-5-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-10-20(11-7-17)21-12-8-18(9-13-21)4-5-19-14-22(24)16-23(25)15-19/h8-9,12-17,20H,2-3,6-7,10-11H2,1H3 |
Clave InChI |
HQXQANCOVMXZBR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


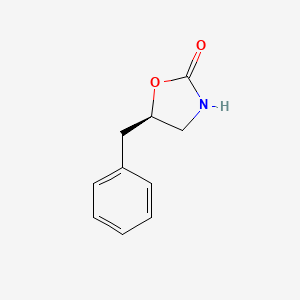
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
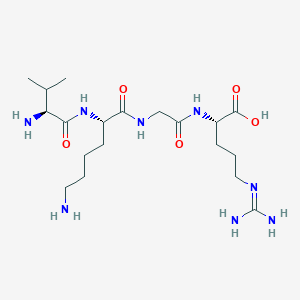
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
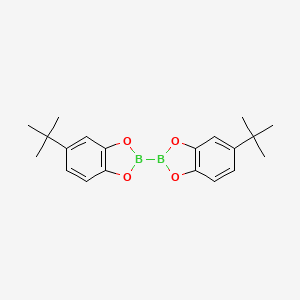
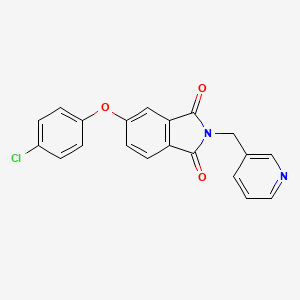
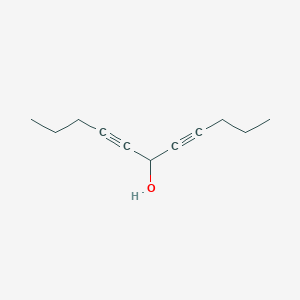
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
